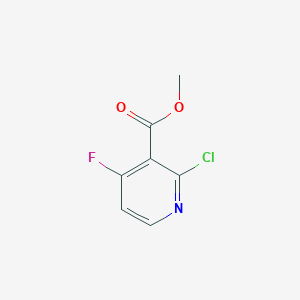

Methyl 2-chloro-4-fluoropyridine-3-carboxylate

Description

Methyl 2-chloro-4-fluoropyridine-3-carboxylate is a halogenated pyridine derivative with a methyl ester group at position 3, chlorine at position 2, and fluorine at position 3. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing effects of its substituents, which activate the pyridine ring for functionalization . Its CAS number (1805523-13-0) and high purity (96%) make it a reliable building block in medicinal chemistry .

Properties

IUPAC Name |

methyl 2-chloro-4-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKKZHVCBRURRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-4-fluoropyridine-3-carboxylate typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of methyl 3-nitropyridine-4-carboxylate with a fluoride source, such as cesium fluoride (CsF), in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . This reaction replaces the nitro group with a fluorine atom, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-fluoropyridine-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted pyridine derivative.

Scientific Research Applications

Synthetic Chemistry

Methyl 2-chloro-4-fluoropyridine-3-carboxylate serves as a critical building block in synthetic organic chemistry. Its unique molecular structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chlorinated and fluorinated positions are reactive sites for nucleophiles, enabling the synthesis of more complex molecules .

- Formation of Heterocycles : This compound can be utilized in the synthesis of various heterocyclic compounds that are important in medicinal chemistry .

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Amino derivatives |

| Coupling Reactions | Coupling with aryl halides | Biaryl compounds |

| Hydrolysis | Hydrolysis of the carboxylate group | Carboxylic acid derivatives |

Pharmaceutical Applications

The compound has been explored for its potential therapeutic properties. Research indicates that chlorinated and fluorinated compounds often exhibit enhanced biological activity, making this compound a candidate for drug development.

Case Study: Antimicrobial Activity

A study highlighted the antimicrobial properties of similar chlorinated compounds, demonstrating that the presence of chlorine significantly enhances antibacterial activity against pathogens like E. coli . This suggests that this compound may also possess similar properties, warranting further investigation.

Biological Research

In biological studies, this compound has been investigated for its interactions with biomolecules. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Table 2: Biological Applications

| Application Area | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways |

| Drug Design | Used as a scaffold for designing new therapeutic agents |

| Molecular Probes | Investigated as a probe for studying biological processes |

Industrial Applications

In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its properties make it suitable for formulating specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-fluoropyridine-3-carboxylate depends on its specific application. In general, the presence of fluorine and chlorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The exact molecular targets and pathways would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Position Analysis

The reactivity and applications of pyridine carboxylates are heavily influenced by the positions of substituents. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Key Pyridine Carboxylate Derivatives and Their Properties

| Compound Name | Substituent Positions | CAS Number | Purity | Key Features |

|---|---|---|---|---|

| Methyl 2-chloro-4-fluoropyridine-3-carboxylate | Cl (2), F (4), COOCH₃ (3) | 1805523-13-0 | 96% | High reactivity for C–H activation |

| Methyl 2-chloro-5-fluoronicotinate | Cl (2), F (5), COOCH₃ (3) | 847729-27-5 | 97% | Enhanced steric hindrance at position 5 |

| Methyl 4-chloro-3-fluoropyridine-2-carboxylate | Cl (4), F (3), COOCH₃ (2) | 1034921-05-5 | 98% | Electron-deficient ring for nucleophilic substitution |

| Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate | Cl (2), F (3), COOCH₃ (4) | 628691-95-2 | 95% | Synergistic electron-withdrawing effects |

Key Observations :

Substituent Position Effects :

- Electron-Withdrawing Groups (EWGs) : Chlorine and fluorine at positions 2 and 4 (target compound) create a polarized ring, enhancing reactivity in cross-coupling reactions compared to derivatives with substituents at less activating positions (e.g., Methyl 4-chloro-3-fluoropyridine-2-carboxylate) .

- Steric Effects : Methyl 2-chloro-5-fluoronicotinate’s fluorine at position 5 introduces steric hindrance, reducing accessibility for bulky reactants compared to the target compound .

Reactivity in Synthesis :

- The target compound’s chlorine at position 2 and fluorine at position 4 direct electrophilic substitution to position 6, making it ideal for synthesizing disubstituted pyridines. In contrast, Methyl 4-chloro-3-fluoropyridine-2-carboxylate’s substituents favor reactions at position 5 .

Purity and Availability: All listed compounds exhibit ≥95% purity, ensuring reliability in synthetic workflows. The target compound (96%) is comparable to analogs, with minor variations attributable to synthesis scalability .

Biological Activity

Methyl 2-chloro-4-fluoropyridine-3-carboxylate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H6ClFNO2

- Molecular Weight : 189.57 g/mol

- IUPAC Name : this compound

The compound features a pyridine ring substituted with chlorine and fluorine atoms, which can influence its biological interactions and activity.

This compound interacts with various biological targets, including enzymes and receptors. The presence of the chloro and fluoro groups enhances its ability to modulate biological pathways, leading to diverse effects such as:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer.

- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, it was found to exhibit significant inhibitory effects on cancer cell lines, demonstrating selectivity towards malignant cells while sparing normal cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | 20 |

| MCF10A (Normal) | 2.52 |

These results indicate that this compound could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

In addition to its anticancer potential, the compound has been investigated for anti-inflammatory properties. It has shown the ability to reduce pro-inflammatory cytokines in vitro, suggesting a possible application in treating inflammatory diseases.

Case Studies

- Study on Cancer Cell Proliferation :

- In Vivo Toxicity Assessment :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.